An In-depth Technical Guide to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
An In-depth Technical Guide to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, a key building block in medicinal chemistry and organic synthesis.
Compound Identification and Physicochemical Properties
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, also known as 4-(Boc-amino)-3-iodopyridine or tert-butyl-3-iodo-4-pyridinyl carbamate, is a yellow solid at room temperature.[1] Its unique structure, featuring a pyridine ring substituted with an iodine atom and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable intermediate for various synthetic transformations.[1]
Table 1: Physicochemical Data for (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
| Property | Value | Source |
| CAS Number | 211029-67-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₃IN₂O₂ | [1][2][5] |
| Molecular Weight | 320.13 g/mol | [1][2][5] |
| Appearance | Yellow solid | [1] |
| Melting Point | 79-83°C | [4][6] |
| Boiling Point (Predicted) | 313.2 ± 27.0 °C | [4][6] |
| Density (Predicted) | 1.652 ± 0.06 g/cm³ | [4][6] |
| Purity | ≥ 95% (HPLC) | [1] |
| Storage Conditions | Store at 0-8°C under inert gas (Nitrogen or Argon) | [1][4][6] |
| Synonyms | 4-(Boc-amino)-3-iodopyridine, tert-Butyl-3-iodo-4-pyridinyl carbamate | [1][4] |
Synthesis Protocol
A general and effective method for the synthesis of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester involves the directed ortho-metalation of 4-(tert-butoxycarbonylamino)pyridine followed by iodination.
Experimental Protocol: Synthesis of tert-butyl (3-iodopyridin-4-yl)-carbamate [3]
-
Materials:
-
4-(tert-butoxycarbonylamino)pyridine
-
N,N,N',N'-tetramethylethylenediamine (TMEDA)
-
n-butyllithium (n-BuLi) in hexane
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated sodium sulfite solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Heptane
-
-
Procedure:
-
To a stirred solution of 4-(tert-butoxycarbonylamino)pyridine (26.08 g, 0.13 mol) and TMEDA (55 ml, 0.36 mol) in THF (750 ml), slowly add n-butyllithium (1.6 M in hexane, 220 ml, 0.35 mol) dropwise over 30 minutes at -78°C.
-
Stir the reaction mixture at -78°C for 15 minutes, then warm to -10°C and continue stirring for 2 hours.
-
Re-cool the mixture to -78°C and add a solution of iodine (95.11 g, 0.37 mol) in THF (250 ml) dropwise over 30 minutes.
-
Continue stirring at -78°C for 2 hours after the addition is complete.
-
Quench the reaction by slowly adding water (250 ml) at 0°C.
-
Add saturated sodium sulfite solution (100 ml) and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 500 ml).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using 20% ethyl acetate/heptane as the eluent to yield tert-butyl (3-iodopyridin-4-yl)-carbamate as an off-white solid (25.00 g, 58% yield).
-
-
Characterization:
Caption: Synthetic workflow for (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester.
Applications in Research and Development
This compound is a versatile reagent with significant applications in several areas of chemical research:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure is particularly useful for developing drugs targeting neurological disorders, potentially due to an ability to cross the blood-brain barrier.[1] It is also used to synthesize novel pyridine derivatives with potential anti-inflammatory and anti-cancer properties.[1] The compound is considered a drug intermediate for the synthesis of various active compounds.[7]
-
Agrochemical Chemistry: It is a building block for new pesticides and herbicides.[1] Its structure allows for modifications that can lead to more effective and environmentally friendly agricultural products.[1]
-
Organic Synthesis: The presence of an iodine atom makes it an excellent substrate for various metal-catalyzed cross-coupling reactions.[8] This allows for the introduction of diverse functional groups at the 3-position of the pyridine ring.
-
Analytical Chemistry: It can be employed as a reference standard in analytical methods for the accurate quantification and characterization of related compounds.[1]
Chemical Reactivity and Synthetic Utility
The primary utility of (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester in synthesis stems from the reactivity of the carbon-iodine bond. The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.
-
Stille Coupling: Reaction with organostannanes.
-
Heck Reaction: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Cross-coupling with amines to form substituted aminopyridines.[5]
The differential reactivity between the iodo group and other potential reactive sites on the molecule allows for selective, sequential functionalization, making it a powerful tool in multi-step syntheses.[8] The Boc protecting group on the amine is stable under many coupling conditions but can be readily removed with acid to reveal the free amine for further derivatization.
Caption: Reactivity of the title compound in various cross-coupling reactions.
Safety Information
Appropriate safety precautions should be taken when handling this compound. The following GHS precautionary statements have been reported:
Table 2: GHS Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P405 | Store locked up. |
Source:[3]
Users should always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical. It is intended for laboratory research use only.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER | 211029-67-3 [amp.chemicalbook.com]
- 4. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (3-Iodo-pyridin-4-yl)carbamic acid tert-butyl ester [cymitquimica.com]
- 6. (3-IODO-PYRIDIN-4-YL)-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 211029-67-3 [m.chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tert-butyl (2-chloro-3-iodopyridin-4-YL)carbamate (234108-74-8) for sale [vulcanchem.com]
